molecular formula C29H30F2N4O4 B11514569 2-(2,4-difluorophenoxy)-N'-[(E)-{4-ethoxy-3-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)methyl]phenyl}methylidene]acetohydrazide

2-(2,4-difluorophenoxy)-N'-[(E)-{4-ethoxy-3-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)methyl]phenyl}methylidene]acetohydrazide

Cat. No.: B11514569
M. Wt: 536.6 g/mol
InChI Key: ZYGAMJIRHCMDGE-JJKQSNDFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-difluorophenoxy)-N’-[(E)-{4-ethoxy-3-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)methyl]phenyl}methylidene]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-(2,4-difluorophenoxy)-N’-[(E)-{4-ethoxy-3-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)methyl]phenyl}methylidene]acetohydrazide involves several steps. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of various functional groups through a series of organic reactions. Common reaction conditions include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under controlled conditions.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(2,4-difluorophenoxy)-N’-[(E)-{4-ethoxy-3-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)methyl]phenyl}methylidene]acetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Compared to other similar compounds, 2-(2,4-difluorophenoxy)-N’-[(E)-{4-ethoxy-3-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)methyl]phenyl}methylidene]acetohydrazide stands out due to its unique combination of functional groups and structural complexity. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and applications.

Properties

Molecular Formula

C29H30F2N4O4

Molecular Weight

536.6 g/mol

IUPAC Name

2-(2,4-difluorophenoxy)-N-[(E)-[4-ethoxy-3-[(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)methyl]phenyl]methylideneamino]acetamide

InChI

InChI=1S/C29H30F2N4O4/c1-2-38-26-8-6-19(13-32-33-28(36)18-39-27-9-7-23(30)12-24(27)31)10-22(26)17-34-14-20-11-21(16-34)25-4-3-5-29(37)35(25)15-20/h3-10,12-13,20-21H,2,11,14-18H2,1H3,(H,33,36)/b32-13+

InChI Key

ZYGAMJIRHCMDGE-JJKQSNDFSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=N/NC(=O)COC2=C(C=C(C=C2)F)F)CN3CC4CC(C3)C5=CC=CC(=O)N5C4

Canonical SMILES

CCOC1=C(C=C(C=C1)C=NNC(=O)COC2=C(C=C(C=C2)F)F)CN3CC4CC(C3)C5=CC=CC(=O)N5C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.